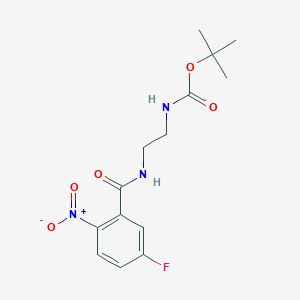
tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoro-nitrobenzamido moiety, and an ethylcarbamate linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with 5-fluoro-2-nitrobenzoic acid. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in forming the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous-flow reactors could also be explored to enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(5-amino-2-nitrobenzamido)ethylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: tert-Butyl 2-aminoethylcarbamate and 5-fluoro-2-nitrobenzoic acid.
科学的研究の応用
tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The fluoro group may also play a role in enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(5-methoxy-2-nitrobenzamido)ethylcarbamate
- tert-Butyl 2-(5-chloro-2-nitrobenzamido)ethylcarbamate
- tert-Butyl 2-(5-bromo-2-nitrobenzamido)ethylcarbamate
Uniqueness
tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C14H18FN3O5 |
|---|---|
分子量 |
327.31 g/mol |
IUPAC名 |
tert-butyl N-[2-[(5-fluoro-2-nitrobenzoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H18FN3O5/c1-14(2,3)23-13(20)17-7-6-16-12(19)10-8-9(15)4-5-11(10)18(21)22/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,20) |
InChIキー |
HOPYHTPNPDFBGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


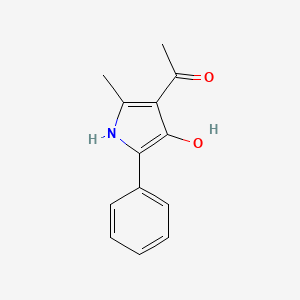
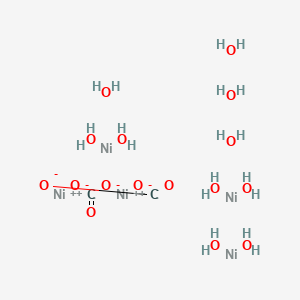
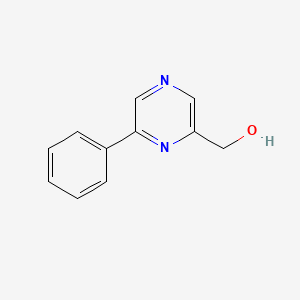
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)

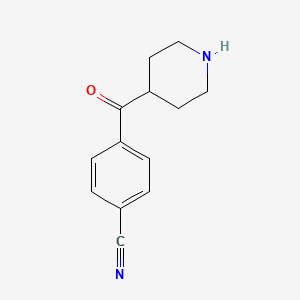
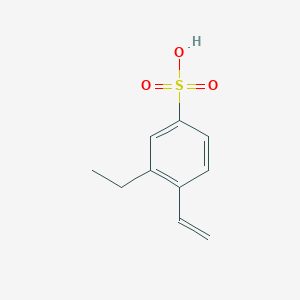
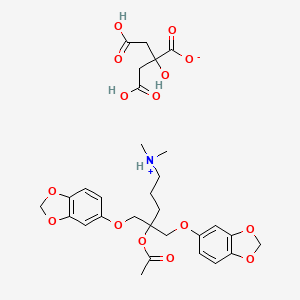
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)


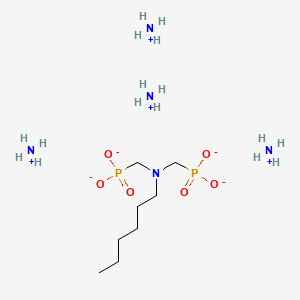
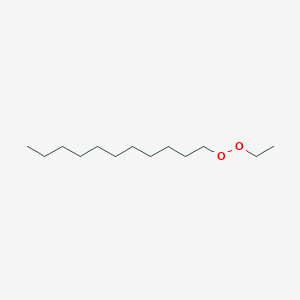
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
